2-Ethoxy-4-fluoro-3-methylbenzaldehyde
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Overview
Description
2-Ethoxy-4-fluoro-3-methylbenzaldehyde is an organic compound with the molecular formula C10H11FO2 and a molecular weight of 182.19 g/mol . It is characterized by the presence of an ethoxy group, a fluorine atom, and a methyl group attached to a benzaldehyde core. This compound is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction, where the benzaldehyde is treated with ethyl alcohol and a fluorinating agent under acidic conditions to introduce the ethoxy and fluoro groups, respectively .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions to form the final product. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-4-fluoro-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy, fluoro, and methyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, acids, and bases are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of 2-ethoxy-4-fluoro-3-methylbenzoic acid.
Reduction: Formation of 2-ethoxy-4-fluoro-3-methylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Ethoxy-4-fluoro-3-methylbenzaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-fluoro-3-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in reactions with nucleophiles such as amines and thiols. The presence of the ethoxy and fluoro groups can influence the compound’s reactivity and selectivity in these reactions .
Comparison with Similar Compounds
4-Fluoro-3-methylbenzaldehyde: Lacks the ethoxy group, resulting in different reactivity and applications.
2-Ethoxy-3-fluoro-4-methylbenzaldehyde: Similar structure but with different positioning of the fluoro and methyl groups, leading to variations in chemical behavior.
Uniqueness: 2-Ethoxy-4-fluoro-3-methylbenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C10H11FO2 |
---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
2-ethoxy-4-fluoro-3-methylbenzaldehyde |
InChI |
InChI=1S/C10H11FO2/c1-3-13-10-7(2)9(11)5-4-8(10)6-12/h4-6H,3H2,1-2H3 |
InChI Key |
DQNCWIIGHYUKTO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1C)F)C=O |
Origin of Product |
United States |
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